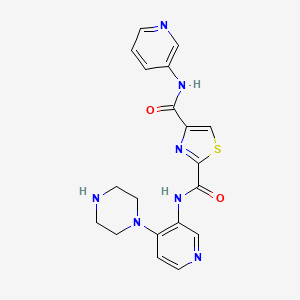

Diamidothiazole derivative 1

Beschreibung

Diamidothiazole derivative 1 belongs to the thiazole-based compound class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazoles are renowned for their structural versatility, enabling diverse pharmacological applications, including antimicrobial, anticancer, and antiviral activities . Such derivatives are typically synthesized via condensation reactions involving thiosemicarbazides and aldehydes or ketones, as exemplified in the synthesis of thiadiazole-fused derivatives (e.g., compound II in ) .

The pharmacological relevance of this compound likely stems from its similarity to other bioactive thiazole derivatives. For instance, imidazo-thiadiazole derivatives (e.g., 2-aralkyl-5-substituted-6-(4′-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazoles) exhibit potent anticancer activity, with IC₅₀ values in the micromolar range against human cancer cell lines .

Eigenschaften

Molekularformel |

C19H19N7O2S |

|---|---|

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

2-N-(4-piperazin-1-ylpyridin-3-yl)-4-N-pyridin-3-yl-1,3-thiazole-2,4-dicarboxamide |

InChI |

InChI=1S/C19H19N7O2S/c27-17(23-13-2-1-4-21-10-13)15-12-29-19(25-15)18(28)24-14-11-22-5-3-16(14)26-8-6-20-7-9-26/h1-5,10-12,20H,6-9H2,(H,23,27)(H,24,28) |

InChI-Schlüssel |

VFDWSNCXADMJQH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=C(C=NC=C2)NC(=O)C3=NC(=CS3)C(=O)NC4=CN=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Diamidothiazol-Derivat 1 beinhaltet typischerweise die Reaktion von Thiosemicarbazid mit α-Halogenketonen unter basischen Bedingungen. Die Reaktion verläuft über die Bildung eines intermediären Thiosemicarbazons, das zum Thiazolring cyclisiert. Das allgemeine Reaktionsschema ist wie folgt:

- Thiosemicarbazid reagiert mit α-Halogenketon in Gegenwart einer Base (z. B. Natriumhydroxid) unter Bildung von Thiosemicarbazon.

- Das Thiosemicarbazon unterliegt einer Cyclisierung unter Bildung des Thiazolrings.

Industrielle Produktionsmethoden: Die industrielle Produktion von Diamidothiazol-Derivat 1 kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Techniken wie Mikrowellenbestrahlung und lösungsmittelfreie Bedingungen können eingesetzt werden, um die Reaktionsausbeute und -effizienz zu verbessern .

Analyse Chemischer Reaktionen

Mechanism for Thiazolidinone Formation

-

Imine Intermediate Formation : Aldehydes react with amines to form imine intermediates.

-

Nucleophilic Attack : Thioglycolic acid attacks the imine carbon, facilitated by acid catalysis (e.g., β-cyclodextrin-SO₃H).

-

Cyclization and Dehydration : Intramolecular cyclization followed by dehydration yields thiazolidinones .

Structural Analysis and Characterization

-

Spectral Data :

Pharmacological and Functional Studies

-

Antimicrobial Activity :

-

Cytotoxicity :

Comparison of Reaction Conditions

Challenges and Optimizations

-

Mechanistic Uncertainty : Reaction pathways for oxadiazoles require computational studies (e.g., PM3 calculations) to determine intermediates and electron effects .

-

Efficiency : Traditional methods often involve hazardous reagents, prompting greener alternatives like microwave-assisted synthesis .

While Diamidothiazole derivative 1 is not explicitly covered in the provided literature, the above synthesis strategies, mechanisms, and analytical frameworks for related heterocycles offer a foundational understanding. For compound-specific data, direct experimental studies or synthesis reports would be required.

Wissenschaftliche Forschungsanwendungen

Diamidothiazol-Derivat 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Medizin: Potenzieller Therapeutikum zur Behandlung bakterieller Infektionen, Pilzinfektionen und bestimmter Krebsarten.

5. Wirkmechanismus

Der Wirkmechanismus von Diamidothiazol-Derivat 1 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann Enzyme wie Kinasen und Proteasen hemmen, die für zelluläre Prozesse entscheidend sind.

Beteiligte Signalwege: Durch die Hemmung dieser Enzyme kann Diamidothiazol-Derivat 1 zelluläre Signalwege stören, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt.

Wirkmechanismus

Diamidothiazole derivative 1 can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial agent used to treat bacterial infections.

Tiazofurin: An anticancer agent with a different mechanism of action.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Uniqueness: this compound is unique due to its dual amide functional groups, which enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative Pharmacological Activities

Q & A

Q. How can researchers design dose-response studies to minimize off-target effects of this compound?

- Methodology : Use a logarithmic concentration range (1 nM–100 μM) in cell-based assays. Include counter-screens against non-target proteins (e.g., kinase panels) and primary human cells to assess selectivity. Normalize results to vehicle controls (DMSO <0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.